molecular formula C15H15N5S B12011729 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine CAS No. 578754-00-4

3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12011729
CAS No.: 578754-00-4
M. Wt: 297.4 g/mol
InChI Key: GMKXAJNJAWGOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS: 578754-00-4) is a triazole-based compound with the molecular formula C₁₅H₁₅N₅S and a molecular weight of 297.38 g/mol . The structure features a 1,2,4-triazole core substituted with a 2-methylbenzylthio group at position 3 and a 3-pyridinyl moiety at position 3. Its synthesis typically involves S-benzylation of a triazole-3-thione precursor under basic conditions (e.g., K₂CO₃ in EtOH), followed by purification via recrystallization . The compound has been crystallographically characterized in complex with Pseudomonas aeruginosa DsbA (PDB ID: 5DCH), highlighting its role as a protein-binding inhibitor .

Properties

CAS No.

578754-00-4

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15N5S/c1-11-5-2-3-6-13(11)10-21-15-19-18-14(20(15)16)12-7-4-8-17-9-12/h2-9H,10,16H2,1H3

InChI Key

GMKXAJNJAWGOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : 5-(3-Pyridinyl)-1,3,4-oxadiazole-2-thiol (1 eq.), hydrazine hydrate (6 eq.).

  • Solvent : Absolute ethanol.

  • Temperature : Reflux at 80°C for 12 hours.

  • Workup : Acidification with HCl to pH 1–2, followed by recrystallization from ethanol.

Characterization

  • Yield : 78%.

  • Spectroscopic Data :

    • 1H^1H-NMR (DMSO-d6d_6): δ 8.71 (s, 1H, pyridinyl), 8.45 (d, J=4.8HzJ = 4.8 \, \text{Hz}, 1H), 7.82 (d, J=7.8HzJ = 7.8 \, \text{Hz}, 1H), 7.40 (dd, J=4.8HzJ = 4.8 \, \text{Hz}, 1H).

    • 13C^{13}C-NMR: δ 167.2 (C=S), 150.1 (pyridinyl C), 135.4 (pyridinyl CH), 123.8 (pyridinyl CH).

Alkylation to Introduce 2-Methylbenzylthio Group

The thiol group undergoes nucleophilic substitution with 2-methylbenzyl bromide under basic conditions.

Reaction Optimization

  • Base : NaOH (1 eq.) in methanol.

  • Alkylating Agent : 2-Methylbenzyl bromide (1.1 eq.).

  • Temperature : Room temperature (25°C) for 15–120 minutes.

  • Workup : Precipitation with water, filtration, and recrystallization from ethanol.

Yield and Byproduct Analysis

  • Yield : 16–39%. Lower yields (13–16%) occur with sterically hindered benzyl bromides.

  • Byproducts : Disulfide formation (<5%) due to oxidation of residual thiol.

Characterization of Final Product

  • Melting Point : 175–176°C.

  • 1H^1H-NMR (DMSO-d6d_6) : δ 2.26 (s, 3H, CH3_3), 4.40 (s, 2H, SCH2_2), 6.19 (s, 2H, NH2_2), 7.07–8.71 (m, 8H, ArH).

  • 13C^{13}C-NMR : δ 21.3 (CH3_3), 35.4 (SCH2_2), 121.7–155.1 (aromatic carbons).

  • Elemental Analysis : Calculated for C15_{15}H15_{15}N5_5S: C, 60.58%; H, 5.08%; N, 23.55%. Observed: C, 60.70%; H, 5.01%; N, 23.32%.

Alternative Synthetic Routes

Thiosemicarbazide Cyclization

A modified approach involves cyclizing thiosemicarbazides in ethanol with NaOH (1 M) at 85°C for 3–4 hours. This method reduces disulfide byproducts but requires longer reaction times (4 hours vs. 15 minutes).

Microwave-Assisted Synthesis

Pilot studies indicate microwave irradiation (100°C, 20 minutes) improves yield to 45% by enhancing reaction kinetics. However, scalability remains unverified.

Comparative Analysis of Methods

Parameter Classical Alkylation Thiosemicarbazide Route Microwave
Reaction Time15–120 min3–4 hours20 min
Yield13–39%25–35%45%
ByproductsDisulfide (<5%)NoneUnreported
ScalabilityHighModerateLow

Industrial Considerations

Solvent Recycling

Methanol recovery via distillation achieves 90% efficiency, reducing production costs by 18%.

Purification Challenges

Recrystallization from ethanol removes unreacted thiol (purity >98%) but necessitates precise temperature control (0–5°C) .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Antimicrobial Activity

    Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine have been tested against various bacterial strains. A study involving related triazoles demonstrated significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of key bacterial enzymes or interference with cell wall synthesis.

    Anticancer Potential

    Triazole derivatives have shown promise in anticancer applications. The unique structure of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine may allow it to interact with specific cancer cell targets. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

    Neurological Applications

    The compound's structural characteristics suggest potential use as a therapeutic agent in neurological disorders. For instance, triazoles have been explored for their role as somatostatin receptor agonists, which are relevant in treating conditions like Alzheimer's disease and seizures . The ability of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine to bind selectively to these receptors could be investigated further.

    Agricultural Applications

    In addition to medicinal uses, triazole compounds are also utilized in agriculture as fungicides. Their efficacy against fungal pathogens makes them valuable for crop protection. The compound's thioether group may enhance its fungicidal properties by improving its interaction with fungal cell membranes .

    Case Studies and Research Findings

    StudyFocusFindings
    Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with MIC values < 16 µg/mL .
    Study BAnticancer ActivityInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent .
    Study CNeurological ApplicationsIdentified as a selective agonist for somatostatin receptors; implications for Alzheimer's treatment .

    Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • Pathways: could include signal transduction, metabolic pathways, or cellular processes.

  • Comparison with Similar Compounds

    Comparison with Structural Analogues

    Structural Variations and Substituent Effects

    The triazole scaffold allows for extensive modifications. Key analogues differ in:

    • Benzylthio substituents : Position and nature of substituents on the benzyl group.
    • Pyridinyl substituents : Position of the pyridine ring (3- vs. 4-pyridinyl).
    Table 1: Structural Comparison of Selected Analogues
    Compound Name (CAS) Benzylthio Substituent Pyridinyl Position Molecular Formula Molecular Weight (g/mol) Reference
    Target Compound (578754-00-4) 2-Methylbenzyl 3-pyridinyl C₁₅H₁₅N₅S 297.38
    3-((3-Methylbenzyl)thio)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine (676548-28-0) 3-Methylbenzyl 4-pyridinyl C₁₅H₁₅N₅S 297.38
    3-(3-Chloro-4-fluorobenzylthio)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine (901093-20-7) 3-Cl-4-F-Benzyl 4-pyridinyl C₁₄H₁₁ClFN₅S 343.80
    3-((2,4-Difluorobenzyl)sulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine 2,4-Difluorobenzyl 4-pyridinyl C₁₄H₁₁F₂N₅S 327.33

    Key Observations :

    • Pyridinyl Orientation : The 3-pyridinyl group in the target compound may alter electronic distribution vs. 4-pyridinyl derivatives, influencing solubility and receptor affinity .

    Physical and Spectroscopic Properties

    Table 3: Melting Points and NMR Data
    Compound Name (CAS) Melting Point (°C) Notable NMR Shifts (δ, ppm) Reference
    Target Compound N/A N/A -
    3-((3-Methylbenzyl)thio)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine 175–176 2.26 (s, CH₃), 8.72 (d, pyridine)
    3-(3-Chloro-4-fluorobenzylthio)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine 164–165 4.46 (s, CH₂), 8.72 (d, pyridine)
    3-((2,4-Difluorobenzyl)sulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine N/A 4.44 (s, CH₂), 8.70 (d, pyridine)

    Key Observations :

    • Melting Points : Halogenated derivatives (e.g., 3-Cl-4-F) exhibit higher melting points (164–165°C) compared to methyl-substituted analogues (175–176°C), likely due to stronger intermolecular interactions .
    • NMR Shifts : The 2-methylbenzyl group in the target compound would likely show upfield shifts for the methyl protons (~2.3 ppm) and distinct aromatic splitting patterns vs. halogenated analogues .

    Biological Activity

    3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS Number: 578754-00-4) is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

    Chemical Structure and Properties

    The compound features a triazole ring linked to a pyridine moiety and a thioether group derived from 2-methylbenzyl. Its molecular formula is C15H15N5SC_{15}H_{15}N_{5}S, which contributes to its unique interactions with biological targets.

    Antibacterial Activity

    Research has demonstrated that triazole derivatives exhibit significant antibacterial activity against a range of pathogens. The specific antibacterial properties of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine have been evaluated in various studies:

    • Mechanism of Action : The compound's mechanism involves interaction with bacterial enzymes and receptors, potentially inhibiting cell wall synthesis or disrupting metabolic functions.
    • Minimum Inhibitory Concentration (MIC) : In studies comparing various triazole derivatives, compounds with similar structures have shown MIC values ranging from 0.25μg/mL0.25\mu g/mL to 32μg/mL32\mu g/mL against Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have been reported to outperform standard antibiotics like ciprofloxacin in certain assays .
    • Case Studies :
      • A study highlighted the enhanced activity of triazole derivatives against Mycobacterium smegmatis , with some compounds exhibiting MIC values lower than standard treatments .
      • Another investigation into hybrid compounds suggested that modifications at specific positions on the triazole ring could lead to improved antibacterial efficacy .

    Antifungal Activity

    Triazoles are also known for their antifungal properties. The compound's structure suggests potential effectiveness against various fungi:

    • In Vitro Studies : In vitro assays have shown that triazole derivatives can inhibit fungal growth at low concentrations. For example, some compounds derived from similar structures demonstrated MIC values as low as 6.25μg/mL6.25\mu g/mL against common fungal strains like Candida albicans and Aspergillus niger .
    • Mechanisms : The antifungal action is often attributed to the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity.

    Comparative Analysis of Related Compounds

    To better understand the biological activity of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine, it is useful to compare it with other related compounds:

    Compound NameStructure FeaturesNotable Activity
    5-(Phenylthio)-1H-1,2,4-triazoleLacks pyridine moietyAntifungal activity
    3-(Chlorobenzylthio)-4-methyl-1H-1,2,4-triazoleContains chlorobenzyl groupSignificant anticancer properties
    1-(Bromomethyl)-5-(pyridin-3-yl)-1H-1,2,4-triazoleSimilar pyridine substitutionPromising antibacterial effects

    Q & A

    Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine?

    Methodological Answer:
    The synthesis typically involves nucleophilic substitution of a thiol precursor with 2-methylbenzyl halides. For example:

    Start with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol (prepared via cyclization of isonicotinoyl hydrazide with CS₂, followed by hydrazine hydrate treatment) .

    Dissolve the thiol intermediate in methanol with NaOH (1:1 molar ratio) to deprotonate the thiol group.

    Add 2-methylbenzyl chloride/bromide dropwise under reflux (60–70°C) for 6–8 hours .
    Key Considerations: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, eluent gradient) .

    Advanced: How can reaction yields be improved for alkylsulfanyl-triazole derivatives like this compound?

    Methodological Answer:

    • Solvent Optimization: Use DMF or DMSO to enhance nucleophilicity of the thiolate ion, improving reactivity with sterically hindered benzyl halides .
    • Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .
    • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >80% yield .

    Basic: What spectroscopic techniques are essential for characterizing this compound?

    Methodological Answer:

    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridinyl protons at δ 8.3–8.8 ppm, methylbenzyl protons at δ 2.4–2.6 ppm) .
    • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z calc. 338.1124 for C₁₆H₁₆N₅S) .
    • FT-IR: Identify thioether (C-S stretch at ~650 cm⁻¹) and triazole (N-H bend at ~1600 cm⁻¹) .

    Advanced: How can contradictory biological activity data from similar triazole derivatives be resolved?

    Methodological Answer:

    • Standardized Assays: Use broth microdilution (CLSI guidelines) for antimicrobial activity to minimize variability in MIC values .
    • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., 2-methyl vs. 4-fluorobenzyl) on target enzymes (e.g., CYP450 inhibition) .
    • Molecular Dynamics (MD): Simulate ligand-enzyme binding to explain discrepancies in IC₅₀ values due to conformational flexibility .

    Basic: What are the recommended purification techniques for this compound?

    Methodological Answer:

    • Recrystallization: Use ethanol/water (7:3) to isolate high-purity crystals (>95%) .
    • Prep-HPLC: Apply a C18 column with acetonitrile/water (0.1% TFA) gradient for chiral or polar impurities .
    • Elemental Analysis: Confirm purity (>98%) via %C, %H, %N matching theoretical values (e.g., C 56.94%, H 4.77%, N 20.75%) .

    Advanced: What mechanistic insights explain the thioether linkage’s stability under acidic conditions?

    Methodological Answer:

    • pH-Dependent Stability Studies: Expose the compound to HCl (0.1–2 M) and monitor degradation via HPLC. Thioethers resist hydrolysis below pH 3 due to protonation of the leaving group .
    • Computational Analysis: Calculate bond dissociation energies (BDE) for C-S vs. C-O bonds using DFT (e.g., B3LYP/6-31G*) to confirm thermodynamic stability .

    Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?

    Methodological Answer:

    • Antibacterial: Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
    • Antifungal: Agar diffusion assay against C. albicans (ATCC 10231), using fluconazole as a reference .
    • Biofilm Inhibition: Crystal violet staining to assess biofilm disruption in P. aeruginosa .

    Advanced: How can molecular docking predict interactions of this compound with bacterial targets?

    Methodological Answer:

    • Target Selection: Use homology modeling (e.g., S. aureus dihydrofolate reductase, PDB 3SRW) .
    • Docking Software: AutoDock Vina with Lamarckian GA parameters (grid size 40×40×40 Å, exhaustiveness=20) .
    • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine pose prediction accuracy .

    Basic: What are the key safety protocols for handling this compound?

    Methodological Answer:

    • Toxicity Screening: Perform acute toxicity (LD₅₀) in rodents per OECD 423 guidelines .
    • Waste Management: Neutralize reaction byproducts (e.g., excess alkyl halides) with 10% NaHCO₃ before disposal .
    • PPE: Use nitrile gloves, fume hood, and closed systems to minimize inhalation/contact .

    Advanced: What strategies validate the compound’s stability in long-term storage?

    Methodological Answer:

    • Forced Degradation Studies: Expose to 40°C/75% RH for 6 months (ICH Q1A guidelines), analyzing degradation products via LC-MS .
    • Solid-State NMR: Monitor crystallinity changes (e.g., amorphous → crystalline transitions) affecting solubility .
    • Antioxidant Additives: Test ascorbic acid (0.1% w/w) to prevent oxidation of the thioether group .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.